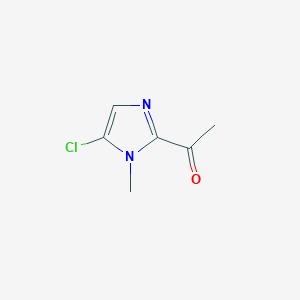

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

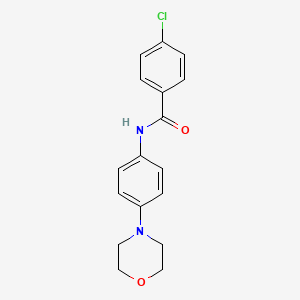

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one , also known by its systematic name 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one , is a heterocyclic compound. It belongs to the imidazole family, characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. Imidazole exhibits both acidic and basic properties due to the presence of two nitrogen atoms with different reactivity. This compound plays a crucial role in various natural products, including histidine, purine, and DNA-based structures .

Synthesis Analysis

Several synthetic routes exist for preparing this compound. Researchers have explored diverse methods, including condensation reactions, cyclizations, and functional group transformations. These synthetic pathways enable the production of this compound for further investigation and potential applications .

Molecular Structure Analysis

The molecular formula of this compound is C5H7Cl3N2O . It consists of a trichloroethyl group attached to an imidazole ring. The chlorine atoms contribute to its reactivity and stability. The molecular weight is approximately 227.48 g/mol. The compound exists as a white or colorless solid, highly soluble in water and polar solvents .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as nucleophilic substitutions, acylations, and ring-opening reactions. Its reactivity depends on the electrophilic nature of the trichloroethyl group and the imidazole ring. Researchers have explored its derivatives for potential drug development, antimicrobial activity, and other applications .

Physical And Chemical Properties Analysis

科学的研究の応用

N-heterocyclic Carbenes in Organic Synthesis

- Imidazol-2-ylidenes, a family of N-heterocyclic carbenes, are efficient catalysts in transesterification and acylation reactions. These compounds, including those similar to 1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one, can mediate the acylation of alcohols with vinyl acetate at low catalyst loadings and room temperature (Grasa, Kissling, & Nolan, 2002).

Enzyme Inhibition

- Some derivatives of 1H-imidazol-1-yl, including those structurally related to this compound, have been studied for their enantioselectivity as inhibitors of aromatase (P450Arom), an enzyme important in steroid biosynthesis (Khodarahmi, Smith, Nicholls, & Ahmadi, 1998).

Metal-Organic Frameworks (MOFs)

- Compounds featuring imidazol-2-ylidene units have been used to construct novel metal-organic frameworks (MOFs) with diverse structures, showing potential applications in materials science and catalysis (Sun, Qi, Wang, Che, & Zheng, 2010).

Antifungal Agents

- Derivatives of 1,2-diaryl-1-(1H-imidazol-1-yl)ethane, closely related to the compound of interest, have shown potent antifungal activities against Candida albicans and other species, suggesting their application in medicinal chemistry (Artico, Massa, D. Santo, Costi, Retico, Apuzzo, & Simonetti, 1993).

Molecular Docking and Experimental Studies

- Imidazol-2-yl derivatives have been the subject of molecular docking and experimental studies, such as analysis using FT-IR, FT-Raman, and NMR, highlighting their significance in pharmaceutical and medicinal research (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

Antibacterial Studies

- Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone have been synthesized and studied for their antibacterial activity, indicating the potential of imidazole derivatives in developing new antibacterial agents (Patel, Patel, Chaudhari, & Sen, 2011).

作用機序

Target of Action

It’s known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, depending on their specific structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often by binding to active sites or other key regions, thereby modulating the target’s function .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For instance, some imidazole derivatives have been found to have anti-inflammatory, antitumor, antidiabetic, and antiviral activities, among others .

Pharmacokinetics

It’s known that imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The effects of imidazole derivatives can vary widely, depending on their specific targets and modes of action .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can influence the action of imidazole derivatives .

Safety and Hazards

1-(5-Chloro-1-methyl-1H-imidazol-2-yl)ethan-1-one should be handled with care due to its chlorinated nature. It may pose risks associated with chlorinated compounds, such as skin and eye irritation. Proper protective measures, including gloves and eye protection, are recommended during handling and synthesis .

生化学分析

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative .

Cellular Effects

Imidazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

1-(5-chloro-1-methylimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(10)6-8-3-5(7)9(6)2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKGZIARIDUTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N1C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)

![[1-[(4-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2844617.png)

![1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2844618.png)

![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2844627.png)

![6,8-dibromo-3-[(4-isopropylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2844628.png)

![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2844634.png)

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B2844637.png)